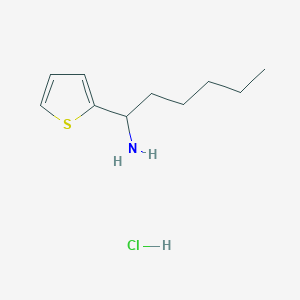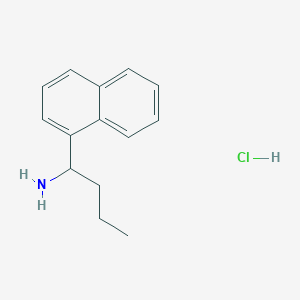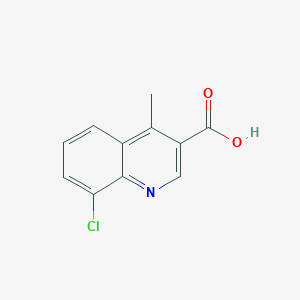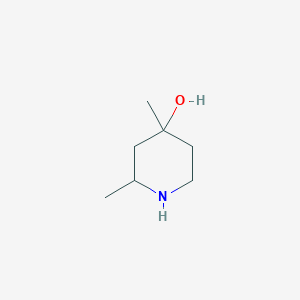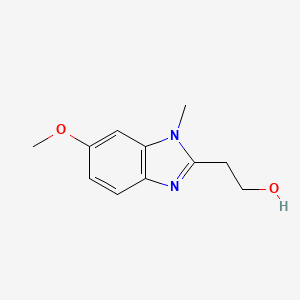
2-Chloro-4,6-diethylpyrimidine
Overview
Description
2-Chloro-4,6-diethylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and ethyl groups at the 2, 4, and 6 positions of the pyrimidine ring
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation.
Mode of Action
It is known that 2-chloro-4,6-diethylpyrimidine can undergo aromatic nucleophilic substitution with differently substituted anilines to form 2-anilinopyrimidines . The substituents have a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
Given that 2-anilinopyrimidines have been evaluated as kinase inhibitors , it can be inferred that this compound might affect pathways involving kinases.
Result of Action
It is known that 2-anilinopyrimidines, which can be synthesized from this compound, have been evaluated for their antiproliferative activity against cancer cell lines .
Action Environment
It is known that the synthesis of 2-anilinopyrimidines from this compound can be carried out under microwave conditions , suggesting that the reaction conditions can significantly impact the efficiency of the reaction .
Biochemical Analysis
Biochemical Properties
2-Chloro-4,6-diethylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive chlorine atom, which can be displaced by nucleophiles. This compound has been shown to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or modifying their activity . The nature of these interactions often involves the formation of covalent bonds between the chlorine atom of this compound and nucleophilic sites on the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and other signaling proteins, leading to changes in downstream signaling cascades . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent binding of the chlorine atom to nucleophilic sites on enzymes or other biomolecules, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with DNA or RNA, potentially affecting transcription and translation processes. The molecular interactions of this compound are crucial for understanding its biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo hydrolysis or other degradation processes, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to a marked change in the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-diethylpyrimidine typically involves the chlorination of 4,6-diethylpyrimidine. One common method includes the reaction of 4,6-diethylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{12}\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}8\text{H}{11}\text{ClN}_2 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the nucleophile used. For example, the reaction with aniline (C6H5NH2) can yield 2-anilino-4,6-diethylpyrimidine.
Scientific Research Applications
2-Chloro-4,6-diethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of ethyl groups.
2-Chloro-4,6-diphenylpyrimidine: Contains phenyl groups, leading to different chemical properties and applications.
Uniqueness: 2-Chloro-4,6-diethylpyrimidine is unique due to the presence of ethyl groups, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it a valuable compound for creating a wide range of bioactive molecules and industrial chemicals.
Properties
IUPAC Name |
2-chloro-4,6-diethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6-5-7(4-2)11-8(9)10-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXPMXVDGOYDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)Cl)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



